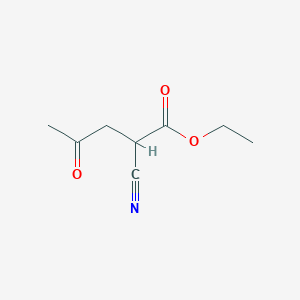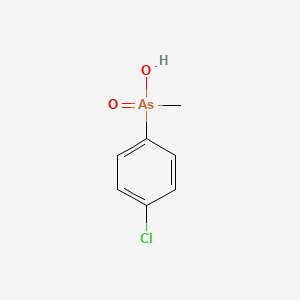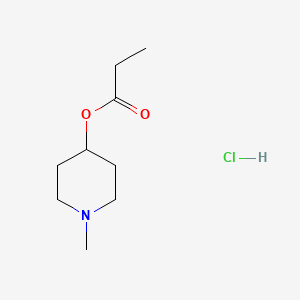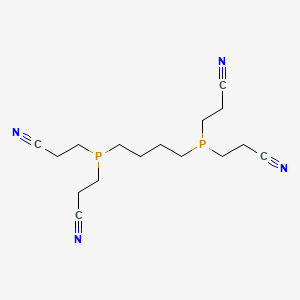
Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is a chemical compound with the molecular formula C16H24N4P2. It is known for its unique structure, which includes two cyanoethyl groups attached to a phosphine core. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] can be synthesized through a multi-step process involving the reaction of phosphine with cyanoethyl compounds. The typical synthetic route involves the reaction of tetramethylene with bis(2-cyanoethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Tetramethylenebis[bis(2-cyanoethyl)phosphine] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is used in biochemical studies to investigate the role of phosphine compounds in biological systems.
Mécanisme D'action
The mechanism of action of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves its interaction with molecular targets through its phosphine and cyanoethyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, which can then participate in various chemical reactions. The pathways involved often include coordination chemistry and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-cyanoethyl)phosphine
- Tetramethylenebis[bis(2-cyanoethyl)phosphine oxide]
- Bis(2-cyanoethyl)phosphine oxide
Uniqueness
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
74038-26-9 |
|---|---|
Formule moléculaire |
C16H24N4P2 |
Poids moléculaire |
334.34 g/mol |
Nom IUPAC |
3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 |
Clé InChI |
NHLZQBLVODMATA-UHFFFAOYSA-N |
SMILES canonique |
C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



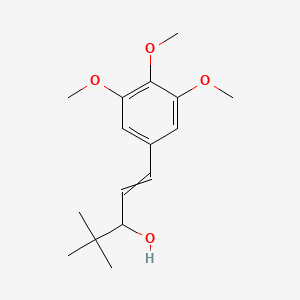
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
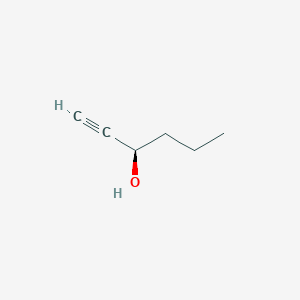
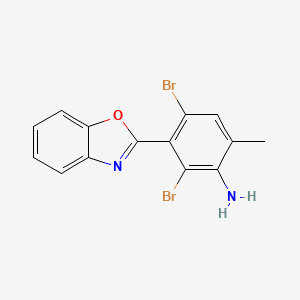
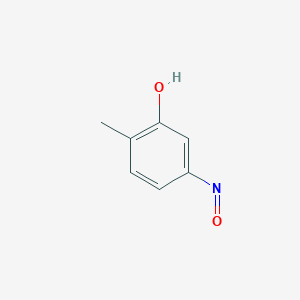

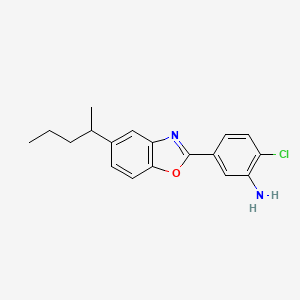
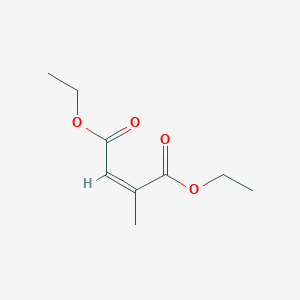

![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
